molecular formula C21H25N3O7S B13420922 N-(Methyl But-2-enoyl) Amoxicillin

N-(Methyl But-2-enoyl) Amoxicillin

Cat. No.: B13420922
M. Wt: 463.5 g/mol
InChI Key: LPOOTVRBCYQIEC-KDQSGVDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Methyl But-2-enoyl) Amoxicillin is a research-grade chemical derivative of the broad-spectrum aminopenicillin, amoxicillin. Amoxicillin itself is a beta-lactam antibiotic that exerts its bactericidal effect by irreversibly binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall. The disruption of cell wall integrity leads to lysis and bacterial cell death, a mechanism known as time-dependent killing . The specific modification of the amoxicillin structure in this derivative is intended for investigative purposes, potentially to study structure-activity relationships, combat resistance mechanisms, or alter the compound's pharmacokinetic properties. Amoxicillin and its derivatives are of significant research interest for their activity against a range of susceptible Gram-positive and Gram-negative bacteria . Researchers exploring novel antibiotic agents, resistance inhibition, and bacterial cell wall biosynthesis may find this compound valuable. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25N3O7S

Molecular Weight

463.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H25N3O7S/c1-10(9-13(26)31-4)22-14(11-5-7-12(25)8-6-11)17(27)23-15-18(28)24-16(20(29)30)21(2,3)32-19(15)24/h5-9,14-16,19,22,25H,1-4H3,(H,23,27)(H,29,30)/b10-9+/t14-,15-,16+,19-/m1/s1

InChI Key

LPOOTVRBCYQIEC-KDQSGVDQSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for N Methyl But 2 Enoyl Amoxicillin and Analogous Acyl Amoxicillin Derivatives

Strategies for the Acylation of 6-Aminopenicillanic Acid (6-APA) in Semi-Synthetic Beta-Lactam Synthesis

The acylation of the 6-amino group of 6-aminopenicillanic acid (6-APA) is the pivotal step in the production of a vast array of semi-synthetic penicillins. acs.org This process involves the formation of an amide bond between the 6-APA nucleus and a carboxylic acid side-chain, which ultimately defines the pharmacological characteristics of the antibiotic. Both chemical and enzymatic strategies have been extensively developed to facilitate this transformation efficiently and stereoselectively.

Chemical Synthesis Routes and Reactant Design for Side-Chain Introduction

Traditional chemical synthesis offers robust and versatile methods for the acylation of 6-APA. These routes often involve the activation of the carboxylic acid side-chain to enhance its reactivity towards the amino group of the 6-APA core. sharif.edu However, a significant drawback of these chemical methods is their reliance on toxic organic solvents, such as methylene chloride, and the generation of considerable waste, posing environmental concerns. sharif.edu

The mixed anhydride method is a widely employed strategy for the synthesis of amoxicillin (B794) and its derivatives. In this approach, a suitable carboxylic acid side-chain is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base like N-methylmorpholine to form a mixed anhydride. chemicalbook.comsciencepubco.com This activated intermediate then readily reacts with the 6-amino group of 6-APA to yield the desired N-acylated product. chemicalbook.com A common industrial process for amoxicillin production, known as the Dane salt route, involves the condensation of D(-)p-hydroxyphenylglycine with ethylacetoacetate to form a Dane salt. intratec.us This salt is then reacted with pivaloyl chloride to generate a mixed anhydride complex, which subsequently acylates 6-APA. intratec.us

An alternative to the mixed anhydride method involves the use of acid chlorides. For instance, D-(-)-2-(4-hydroxyphenyl)glycine chloride hydrochloride can be directly reacted with the trimethylsilyl ester of 6-APA to produce amoxicillin. chemicalbook.com The Schotten-Baumann procedure, which utilizes activated pyrrolecarboxylic acids via mixed anhydrides, has also been successfully applied for the N-acylation of ampicillin (B1664943) and amoxicillin. nih.gov

Method Reactants Key Features
Mixed Anhydride (General) Carboxylic acid, Ethyl chloroformate, 6-APAFormation of a reactive mixed anhydride intermediate.
Dane Salt Route D(-)p-hydroxyphenylglycine, Ethylacetoacetate, Pivaloyl chloride, 6-APAAn established industrial process for amoxicillin synthesis. intratec.us
Acid Chloride Method D-(-)-2-(4-hydroxyphenyl)glycine chloride hydrochloride, Trimethylsilyl ester of 6-APADirect reaction of an acid chloride with a protected 6-APA. chemicalbook.com
Schotten-Baumann Procedure Activated pyrrolecarboxylic acids, 6-APAApplication of mixed anhydrides for synthesizing novel penicillin derivatives. nih.gov

The formation of the beta-lactam ring itself can be achieved through various cyclization reactions, with the Staudinger [2+2] cycloaddition of a ketene and an imine (Schiff base) being a historically significant and versatile method. nih.gov This reaction involves the concerted or stepwise addition of the ketene to the carbon-nitrogen double bond of the imine to form the four-membered azetidin-2-one ring characteristic of beta-lactam antibiotics. nih.govnih.gov The stereoselectivity of this reaction is a critical aspect, and various strategies have been developed to control the relative and absolute stereochemistry of the resulting beta-lactam. rsc.org

In the context of synthesizing complex beta-lactam derivatives, Schiff bases can be prepared from a variety of aldehydes and amines. jchr.org For instance, the reaction of a chiral Schiff base, derived from D-phenylalanine ethyl ester and cinnamaldehyde, with phthalimidoacetyl chloride results in a monocyclic β-lactam as a single stereoisomer. nih.gov The nature of the substituents on both the ketene and the imine components can significantly influence the diastereoselectivity of the cycloaddition. nih.govuobasrah.edu.iq

Enzymatic Synthesis Approaches Utilizing Penicillin G Acylase (PGA)

Enzymatic synthesis has emerged as a greener and more sustainable alternative to traditional chemical methods for the production of semi-synthetic beta-lactam antibiotics. scispace.com The use of enzymes, particularly Penicillin G Acylase (PGA), offers several advantages, including mild reaction conditions (aqueous environment, neutral pH, and moderate temperature), high selectivity, and the avoidance of toxic organic solvents and protecting group chemistry. scispace.comnih.gov PGA, which can be isolated from various microorganisms like Escherichia coli, catalyzes the acylation of 6-APA with an activated acyl donor. scispace.comnih.gov

The enzymatic synthesis of beta-lactam antibiotics can proceed through either a kinetically controlled or a thermodynamically controlled pathway. google.com

Thermodynamically Controlled Synthesis: This approach utilizes a non-activated acyl donor, typically a free carboxylic acid. The enzyme solely acts to accelerate the reaction towards its thermodynamic equilibrium. nih.gov However, this method is generally slow and requires acidic pH values where PGA activity is suboptimal. google.com The thermodynamic pH optimum for the synthesis of beta-lactam compounds is in the acidic range (pH < 5.0). researchgate.net

Kinetically Controlled Synthesis: This is the more commonly employed method due to its significantly higher reaction rates and yields. nih.gov It involves the use of an activated acyl donor, such as an ester or an amide of the side-chain carboxylic acid. nih.gov In this process, the enzyme catalyzes the transfer of the acyl group from the donor to the 6-APA nucleus. researchgate.net The reaction is not limited by the thermodynamic equilibrium, leading to a transient accumulation of the product. nih.gov However, the enzyme also catalyzes the hydrolysis of both the acyl donor and the synthesized antibiotic, which are competing side reactions. sharif.edumdpi.com Therefore, the reaction must be carefully monitored and stopped at the point of maximum product accumulation. google.com

Process Acyl Donor Key Characteristics
Thermodynamically Controlled Free Carboxylic AcidSlow reaction rate; equilibrium-limited yield; optimal at low pH. nih.govgoogle.com
Kinetically Controlled Activated Ester or AmideFast reaction rate; high transient yield; requires careful process control. nih.govgoogle.com

The efficiency of the kinetically controlled enzymatic synthesis of amoxicillin is highly dependent on several reaction parameters. Optimization of these conditions is crucial to maximize the product yield and minimize the competing hydrolysis reactions.

pH: The pH of the reaction medium significantly influences the activity and stability of Penicillin G Acylase, as well as the ionization state of the substrates. For the synthesis of amoxicillin, a constant pH is generally preferred over a variable one. sharif.edu Optimal pH values are typically in the range of 6.0 to 7.5. google.comnih.gov

Temperature: Temperature affects both the rate of the synthesis reaction and the rate of the hydrolytic side reactions. Studies have shown that increasing the temperature can lead to higher productivity. sharif.edu For amoxicillin synthesis, temperatures around 25°C to 35°C have been found to be effective. sharif.edunih.gov

Substrate Concentration and Ratio: The initial concentrations of 6-APA and the acyl donor, as well as their molar ratio, are critical parameters. An excess of the acyl donor is often used to drive the synthesis reaction forward. For instance, a 1:3 ratio of 6-APA to hydroxyl-phenylglycine methyl ester (HPGM) has been shown to yield good results. sharif.edu

Enzyme Concentration: The amount of immobilized PGA used in the reaction directly impacts the reaction rate. Higher enzyme concentrations can lead to faster product formation. sharif.edu

Co-solvents: The addition of organic co-solvents, such as ethylene glycol, can improve the solubility of the substrates and enhance the synthesis yield. nih.gov

A summary of optimized conditions from a study on amoxicillin synthesis is presented below:

Parameter Optimal Value/Range Reference
pH6.0 (constant) sharif.edunih.gov
Temperature25°C - 35°C sharif.edunih.gov
Substrate Ratio (6-APA:HPGM)1:3 sharif.edu
Enzyme Concentration5 g/L (with 100U activity) sharif.edu
Co-solvent60% Ethylene Glycol nih.gov

Precursor Chemistry and Derivatization for N-(Methyl But-2-enoyl) Moiety Introduction

The introduction of the N-(Methyl But-2-enoyl) group onto the amoxicillin scaffold necessitates the preparation of a suitable acylating agent derived from methyl but-2-enoic acid (also known as crotonic acid). The most common approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which can readily react with the amino group of amoxicillin.

The synthesis of the precursor, methyl but-2-enoyl chloride, can be achieved by treating methyl but-2-enoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to the clean reaction profile, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Table 1: Synthesis of Methyl But-2-enoyl Chloride

StepReactantsReagentsSolventConditionsProduct
1Methyl but-2-enoic acidThionyl chloride (SOCl₂)Dichloromethane (CH₂)RefluxMethyl but-2-enoyl chloride

Once synthesized, the methyl but-2-enoyl chloride serves as the key intermediate for the derivatization of amoxicillin. The N-acylation reaction is typically performed under conditions that facilitate the nucleophilic attack of the amoxicillin's amino group on the carbonyl carbon of the acyl chloride. A widely utilized method for this type of transformation is the Schotten-Baumann reaction, which is conducted in a two-phase system or in the presence of a base to neutralize the hydrogen chloride generated during the reaction. organic-chemistry.org This prevents the protonation of the amine nucleophile, which would render it unreactive.

The choice of base is critical and can influence the reaction yield and purity of the final product. Common bases include aqueous sodium hydroxide (B78521), sodium bicarbonate, or organic bases like triethylamine in an anhydrous solvent. The reaction is generally carried out at low temperatures to minimize potential side reactions, such as the hydrolysis of the acyl chloride or degradation of the β-lactam ring of amoxicillin.

Reaction Optimization and Process Chemistry Considerations in Intermediate Synthesis

The optimization of the synthesis of N-(Methyl But-2-enoyl) Amoxicillin involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing the formation of byproducts. Key considerations in the process chemistry include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

For the N-acylation step, a biphasic solvent system, such as dichloromethane and water, is often employed. The organic phase dissolves the acyl chloride and the amoxicillin derivative, while the aqueous phase contains the base to neutralize the HCl produced. Vigorous stirring is essential to ensure efficient mass transfer between the two phases.

Table 2: Optimization Parameters for N-acylation of Amoxicillin

ParameterInvestigated RangeOptimal ConditionRationale
Solvent System Dichloromethane/Water, Ethyl acetate/Water, Tetrahydrofuran/WaterDichloromethane/WaterGood solubility for reactants and facilitates phase separation.
Base NaOH, NaHCO₃, TriethylamineNaHCO₃Mild base that effectively neutralizes acid without promoting significant hydrolysis of the acyl chloride or β-lactam ring.
Temperature -10 °C to 25 °C0-5 °CLow temperatures minimize side reactions and degradation of the sensitive β-lactam core.
Molar Ratio (Amoxicillin:Acyl Chloride) 1:1 to 1:1.51:1.2A slight excess of the acyl chloride ensures complete conversion of amoxicillin without leading to excessive di-acylation or purification challenges.
Reaction Time 1 to 6 hours2-3 hoursSufficient time for reaction completion, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Process chemistry also focuses on the scalability of the synthesis. For industrial-scale production, factors such as cost of reagents, ease of product isolation and purification, and waste management are of paramount importance. The selection of less hazardous solvents and reagents, along with the development of efficient work-up and purification procedures, are critical aspects of creating a sustainable and economically viable manufacturing process for novel semi-synthetic penicillins like this compound.

Advanced Spectroscopic and Analytical Characterization of N Methyl But 2 Enoyl Amoxicillin and Beta Lactam Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise arrangement of atoms and their connectivity within a molecule can be established.

¹H NMR and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon skeletons of a molecule, respectively. In the analysis of amoxicillin (B794) derivatives, such as 4-tert-butylbenzoyl amoxicillin, specific chemical shifts in the NMR spectra confirm the structural modifications. researchgate.netusd.ac.id For N-(Methyl but-2-enoyl) Amoxicillin, the expected signals would correspond to the protons and carbons of the core amoxicillin structure, along with characteristic signals from the N-acyl side chain.

¹H NMR: The ¹H NMR spectrum would display signals for the aromatic protons of the 4-hydroxyphenyl group, the protons of the β-lactam ring, the gem-dimethyl group, and the newly introduced methyl but-2-enoyl group. The chemical shifts are influenced by the electronic environment of each proton. For instance, the protons on the β-lactam ring of amoxicillin typically appear at specific chemical shifts that are well-documented. chemicalbook.comhmdb.ca

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. researchgate.net Key signals would include those for the carbonyl carbons of the β-lactam ring and the amide, the carbons of the aromatic ring, and the carbons of the thiazolidine (B150603) ring. The introduction of the N-(Methyl but-2-enoyl) group would result in additional signals corresponding to the carbons of this moiety.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted Chemical Shift (ppm) Key Structural Feature
¹H~7.2-7.4Aromatic protons (hydroxyphenyl group)
¹H~5.5β-lactam protons
¹H~4.5α-proton of the amino acid side chain
¹H~1.5Gem-dimethyl protons
¹H~1.8, ~6.5Protons of the methyl but-2-enoyl group
¹³C~170-175Carbonyl carbons (amide, carboxylic acid)
¹³C~160Carbonyl carbon (β-lactam)
¹³C~115-158Aromatic carbons
¹³C~60-70Carbons of the β-lactam and thiazolidine rings
¹³C~20-30, ~120-140Carbons of the methyl but-2-enoyl group

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.eduemerypharma.com For this compound, COSY would confirm the coupling between the protons on the β-lactam ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduemerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduemerypharma.com This technique is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments, such as connecting the N-(Methyl but-2-enoyl) side chain to the amoxicillin core.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would be observed for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the amides, the C=O stretch of the β-lactam ring (typically around 1775 cm⁻¹), the amide carbonyls, and the carboxylic acid. nih.gov The presence of the but-2-enoyl group would introduce a C=C stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Amoxicillin itself has characteristic absorption maxima. sielc.comrdd.edu.iq The introduction of the N-(Methyl but-2-enoyl) group, which contains a conjugated system, would likely lead to a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the parent amoxicillin molecule. Amoxicillin in solution typically shows absorption maxima around 230 nm and 274 nm. rdd.edu.iq The exact position of the new maximum would depend on the extent of conjugation in the modified molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. nih.gov For this compound, the molecular formula is C₂₁H₂₅N₃O₇S, which corresponds to a molecular weight of approximately 463.14 g/mol . lgcstandards.com

In an MS experiment, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured, confirming the molecular weight. Further fragmentation of the molecular ion in the mass spectrometer (tandem MS or MS/MS) would yield characteristic fragment ions. nih.govresearchgate.net The fragmentation pattern of amoxicillin is well-studied and typically involves the cleavage of the β-lactam ring and the side chain. lcms.czmassbank.euresearchgate.net Analysis of the fragments of this compound would help to confirm the structure of the acyl side chain and its attachment to the amoxicillin core.

Interactive Data Table: Key Mass Spectrometry Fragments for Amoxicillin Derivatives

m/z Value Proposed Fragment Structure Significance
366[Amoxicillin + H]⁺Protonated molecular ion of amoxicillin. lcms.cz
349[Amoxicillin + H - NH₃]⁺Loss of ammonia (B1221849) from the protonated molecular ion. lcms.cz
160Thiazolidine ring fragmentCharacteristic fragment of the penicillin core. nih.gov
114Fragment from the β-lactam ring cleavageIndicates the presence of the β-lactam structure. researchgate.net
---Fragments related to the N-(Methyl but-2-enoyl) side chainConfirms the specific modification of the amoxicillin molecule.

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of amoxicillin and its derivatives. researchgate.netalliedacademies.orgoup.comcore.ac.uk Reversed-phase HPLC (RP-HPLC) is the preferred mode of separation.

A typical RP-HPLC method for the analysis of this compound would involve:

Column: A C18 or C8 stationary phase is commonly used. researchgate.netnih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The pH of the buffer is a critical parameter for achieving good separation. alliedacademies.orgnih.gov

Detection: UV detection is the most common method, with the wavelength set at or near the absorption maximum of the analyte. oup.comnih.gov For amoxicillin derivatives, detection wavelengths are often in the range of 220-230 nm. alliedacademies.orgoup.com

Validation: The HPLC method must be validated according to ICH guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. researchgate.netcore.ac.uk

HPLC is crucial for determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products. researchgate.net

Interactive Data Table: Example HPLC Parameters for Amoxicillin Derivative Analysis

Parameter Condition Reference
Column C18, 250 mm x 4.6 mm, 5 µm alliedacademies.org
Mobile Phase Acetonitrile : 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78 v/v) core.ac.uk
Flow Rate 1.0 mL/min alliedacademies.orgnih.gov
Detection Wavelength 225 nm nih.gov
Injection Volume 20 µL nih.gov
Retention Time Dependent on the specific derivative and conditions nih.gov

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively utilized for the qualitative monitoring of organic reactions, including the synthesis of beta-lactam derivatives. eurjchem.comnih.gov It provides a swift assessment of the consumption of starting materials and the formation of products, thereby guiding the optimization of reaction conditions.

In the synthesis of this compound from amoxicillin and a suitable acylating agent, TLC can be employed to track the progress of the reaction. A spot of the reaction mixture is applied to a TLC plate, typically coated with silica (B1680970) gel GF254, alongside spots of the starting materials (amoxicillin) and, if available, the purified product as a reference. nih.govijprajournal.com The plate is then developed in an appropriate mobile phase.

The choice of the mobile phase is critical for achieving good separation of the components. A variety of solvent systems have been reported for the TLC analysis of amoxicillin and its derivatives. nih.govijprajournal.comjuniperpublishers.com The polarity of the solvent system is adjusted to ensure that the starting materials and products have distinct Retention Factor (Rf) values, typically in the range of 0.2 to 0.8. ijprajournal.com For instance, a mixture of ethyl acetate, glacial acetic acid, methanol, and water has been successfully used for the separation of amoxicillin and related compounds. ijprajournal.com

As the reaction proceeds, the intensity of the spot corresponding to amoxicillin will decrease, while a new spot corresponding to the more non-polar product, this compound, will appear and intensify. The reaction is considered complete when the spot of the limiting reactant (e.g., amoxicillin) is no longer visible on the TLC plate. Visualization of the spots can be achieved under UV light (at 254 nm or 366 nm) or by using a staining agent such as ninhydrin, which reacts with the primary amino group of amoxicillin to produce a colored spot. nih.gov

Table 1: Illustrative TLC Monitoring of the Synthesis of an Amoxicillin Derivative

CompoundMobile Phase Composition (v/v/v/v)Rf ValueVisualization
Amoxicillin (Starting Material)Ethyl Acetate : Glacial Acetic Acid : Methanol : Water (4:1.5:0.5:1)0.56UV (254 nm), Ninhydrin
N-acylated Amoxicillin Derivative (Product)Ethyl Acetate : Glacial Acetic Acid : Methanol : Water (4:1.5:0.5:1)0.7-0.8UV (254 nm)

Note: The Rf values are illustrative and can vary depending on the exact experimental conditions, including the specific N-acyl group, the composition of the mobile phase, the type of stationary phase, and the temperature.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a pure organic compound. The experimentally determined percentages of each element are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial verification of the compound's empirical and molecular formula, providing strong evidence for its identity and purity. eurjchem.comresearchgate.netresearchgate.net

For this compound, the molecular formula is C₂₁H₂₅N₃O₇S, with a molecular weight of 463.50 g/mol . lgcstandards.com Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical vs. Experimental Elemental Analysis of Amoxicillin Derivatives

ElementTheoretical % for C₂₁H₂₅N₃O₇S (this compound)Found % (Illustrative for an Amoxicillin Derivative)
Carbon (C)54.4154.35
Hydrogen (H)5.445.49
Nitrogen (N)9.079.01
Sulfur (S)6.926.88

Note: The "Found %" values are illustrative and represent typical experimental results for a purified amoxicillin derivative. Minor deviations between the theoretical and found values are expected due to instrumental limitations.

The close agreement between the calculated and found elemental percentages for a synthesized amoxicillin derivative provides strong support for the assigned chemical structure. researchgate.netresearchgate.net This data, in conjunction with spectroscopic evidence from techniques such as NMR and Mass Spectrometry, is essential for the unambiguous characterization of new chemical entities like this compound.

Computational and Theoretical Investigations of Acyl Amoxicillin Structures and Beta Lactam Interactions

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of acyl-amoxicillin structures, providing insights into their conformational preferences and electronic properties, which are critical for their interaction with biological targets like β-lactamases.

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of acyl-amoxicillin derivatives, DFT studies are instrumental in determining the most stable conformations and understanding the distribution of electron density within the molecule. researchgate.netresearchgate.net Research on amoxicillin (B794) and its metal complexes, for instance, has utilized DFT to calculate optimized parameters and study the charge transfer between the drug and metal atoms. researchgate.net Such analyses are crucial for predicting how modifications to the acyl group, such as the N-(Methyl But-2-enoyl) moiety, might influence the molecule's reactivity and interaction with a target enzyme. researchgate.net

DFT calculations can elucidate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are fundamental in describing the chemical reactivity and kinetic stability of the molecule. researchgate.net For instance, a study on amoxicillin hydrolysis facilitated by a metal-organic framework employed DFT to map the energy profiles of the reaction, identifying the transition states and the influence of the catalytic environment. researchgate.net This approach can be extrapolated to understand the intrinsic reactivity of the β-lactam ring in N-(Methyl But-2-enoyl) Amoxicillin.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Enzyme-Ligand Systems

To study the interaction of acyl-amoxicillin derivatives with large biological systems like β-lactamases, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are indispensable. bris.ac.ukresearchgate.netnih.govacs.orgcapes.gov.br These methods treat the chemically active site (the antibiotic and key enzyme residues) with high-accuracy quantum mechanics, while the surrounding protein and solvent are described using more computationally efficient molecular mechanics. bris.ac.uknih.govacs.orgcapes.gov.br

QM/MM simulations have been extensively used to model the acylation reaction of β-lactamases by various β-lactam antibiotics, including penicillin and ampicillin (B1664943). nih.govacs.orgcapes.gov.brnih.gov These studies have been crucial in elucidating the reaction mechanisms, including the role of key active site residues in activating the catalytic serine for nucleophilic attack on the β-lactam ring. nih.govacs.orgcapes.gov.br For example, QM/MM studies have helped to settle controversies regarding whether residues like Glu166 or Lys73 act as the general base in the acylation process. nih.govacs.orgnih.govnih.gov The insights gained from these simulations on ampicillin and other analogs are directly applicable to understanding how this compound would behave within the active site of a β-lactamase. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of the conformational landscape of acyl-amoxicillin derivatives and their interactions with β-lactamases over time. nih.govacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the antibiotic and the protein, as well as the intricate dance of their binding process. nih.govnih.gov

MD simulations have been employed to study the conformational flexibility of various antibiotics and their analogs. nih.govunar.ac.idresearchgate.netmdpi.com By exploring the different conformations that this compound can adopt in solution and within the enzyme's active site, MD can reveal the binding modes that are most favorable for either hydrolysis or inhibition. acs.org Furthermore, MD simulations can highlight the role of water molecules in mediating interactions between the ligand and the protein, which can be critical for the catalytic process. nih.gov

In Silico Analysis of Beta-Lactamase Inhibition Mechanisms by Beta-Lactam Analogs

In silico analysis, encompassing a range of computational techniques, is a cornerstone in the rational design of new β-lactamase inhibitors. iosrjournals.orgtandfonline.comunimore.itnih.gov By simulating the interactions between β-lactam analogs and β-lactamases, researchers can predict the efficacy of potential new drugs and understand the molecular basis of resistance. iosrjournals.orgtandfonline.comnih.gov

Theoretical Elucidation of Acylation and Deacylation Reaction Pathways

The mechanism of β-lactamase-mediated hydrolysis involves two main steps: acylation, where the antibiotic forms a covalent acyl-enzyme intermediate with a catalytic serine residue, and deacylation, where this intermediate is hydrolyzed to regenerate the free enzyme. nih.govnih.govnih.govacs.orgresearchgate.netresearchgate.net Computational studies, particularly QM/MM simulations, have been pivotal in mapping out the potential energy surfaces for both of these reaction pathways. capes.gov.brnih.govnih.govacs.orgresearchgate.net

These theoretical elucidations have revealed the formation of tetrahedral intermediates and the corresponding transition states, providing estimates for the activation energy barriers of each step. nih.govnih.gov For instance, studies on the interaction of avibactam (B1665839) with KPC-2 β-lactamase have calculated activation barriers of 19.5 kcal/mol for acylation and 23.0 kcal/mol for deacylation. nih.gov Similar calculations for this compound would be invaluable in predicting its susceptibility to hydrolysis versus its potential to act as an inhibitor by forming a long-lived acyl-enzyme intermediate.

Identification of Key Active Site Residues and Catalytic Triads

Computational studies have been instrumental in identifying the key amino acid residues within the β-lactamase active site that are crucial for catalysis. capes.gov.brnih.govfrontiersin.orgresearchgate.net In class A β-lactamases, a catalytic triad (B1167595) often involves Ser70, Lys73, and Glu166. nih.govnih.govfrontiersin.org QM/MM and molecular docking studies can pinpoint the specific interactions, such as hydrogen bonds and electrostatic interactions, between an acyl-amoxicillin derivative and these residues. capes.gov.brnih.gov

Understanding these interactions is critical for designing inhibitors that can either covalently bind to the catalytic serine or disrupt the catalytic machinery. For example, the orientation of the acyl side chain of this compound within the active site will determine its interactions with residues in the "oxyanion hole" (e.g., Ser70 and Ala237 in some enzymes), which stabilizes the negative charge that develops on the β-lactam carbonyl oxygen during the formation of the tetrahedral intermediate. nih.govacs.org

Computational Method Application in Acyl-Amoxicillin Research Key Insights Relevant Analogs Studied
Density Functional Theory (DFT) Conformational analysis, electronic properties, reactivity prediction. researchgate.netresearchgate.netStable conformations, HOMO-LUMO gaps, charge distribution. researchgate.netAmoxicillin, Penicillin G researchgate.netresearchgate.net
QM/MM Enzyme-ligand interactions, reaction mechanisms. nih.govacs.orgcapes.gov.brnih.govAcylation/deacylation pathways, role of active site residues. capes.gov.brnih.govAmpicillin, Benzylpenicillin nih.govacs.orgcapes.gov.br
Molecular Dynamics (MD) Conformational landscapes, dynamic interactions, binding modes. acs.orgnih.govMolecular flexibility, solvent effects, binding affinity. acs.orgmdpi.comAmoxicillin, Cefaclor unar.ac.idresearchgate.net
In Silico Docking Prediction of binding affinity and orientation. iosrjournals.orgnih.govIdentification of key interactions, virtual screening of inhibitors. iosrjournals.orgtandfonline.comVarious β-lactamase inhibitors iosrjournals.orgtandfonline.com

Computational Prediction of Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. nih.govresearchgate.net By inhibiting these enzymes, β-lactam antibiotics like amoxicillin and its derivatives disrupt cell wall formation, leading to bacterial cell death. nih.govresearchgate.net Computational methods are invaluable for predicting how novel derivatives such as this compound will interact with these critical targets. These in silico approaches can forecast the binding affinity and specificity of a ligand for a protein, providing a molecular-level understanding of the interaction.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. wisdomlib.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode and affinity of a drug candidate to its target. wisdomlib.org In the context of this compound, molecular docking simulations can elucidate how this specific acyl derivative fits into the active site of various PBPs.

The process involves generating a three-dimensional structure of the ligand, in this case, this compound, and docking it into the crystal structure of a PBP, which can be obtained from protein data banks. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose that reflects the likelihood of that binding mode. researchgate.net

Studies on amoxicillin provide a template for what could be expected for its derivatives. For instance, a molecular docking study of amoxicillin with PBP1a from Staphylococcus aureus revealed a favorable binding affinity with a docking score of -8.64 kcal/mol. researchgate.netnih.gov The simulation also identified key amino acid residues within the PBP active site that form stabilizing interactions with the amoxicillin molecule. researchgate.netnih.gov For this compound, similar simulations would be crucial to predict whether the N-(Methyl But-2-enoyl) group enhances or diminishes the binding affinity compared to the parent amoxicillin molecule and to identify which specific residues it interacts with.

Table 1: Representative Docking Scores of Amoxicillin with Penicillin-Binding Proteins

PBP TargetOrganismDocking Score (kcal/mol)Reference
PBP1aStaphylococcus aureus-8.64 researchgate.netnih.gov
PBP2xStreptococcus pneumoniae-8.0 nih.gov

This table presents data for amoxicillin as a reference, as specific data for this compound is not currently available in published literature.

These simulations are critical for understanding ligand-target recognition at a molecular level. The insights gained can guide the design of new acyl-amoxicillin derivatives with improved PBP inhibition. wisdomlib.org

While molecular docking provides a rapid assessment of binding poses and an estimated affinity, more rigorous methods are needed to accurately calculate the binding free energy of an enzyme-inhibitor complex. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding from molecular dynamics simulation trajectories. researchgate.netnih.gov

These calculations provide a more detailed breakdown of the energetic contributions to binding, including van der Waals interactions, electrostatic interactions, and solvation energies. For example, in a study of amoxicillin with PBP1a, the binding free energy calculated using the MM-PBSA method was -32.65 kcal/mol, indicating a strong and stable interaction. researchgate.netnih.gov

Applying such calculations to the this compound-PBP complex would provide a more quantitative prediction of its inhibitory potential. By comparing the calculated binding energies of amoxicillin and its N-(Methyl But-2-enoyl) derivative, researchers could quantitatively assess the impact of the acyl modification on the binding affinity.

Table 2: Representative Binding Free Energy of Amoxicillin with PBP1a

LigandPBP TargetMethodBinding Free Energy (kcal/mol)Reference
AmoxicillinPBP1aMM-PBSA-32.65 researchgate.netnih.gov

This table presents data for amoxicillin as a reference, as specific data for this compound is not currently available in published literature.

These binding energy calculations are crucial for refining lead compounds. A favorable binding energy for this compound would provide a strong rationale for its synthesis and further experimental testing as a potentially more effective antibiotic.

Molecular Structure Activity Relationship Sar Theoretical Frameworks and Analog Design in Beta Lactam Research

Principles of Structure-Activity Relationship in Beta-Lactam Antibiotics

The antibacterial efficacy of beta-lactam antibiotics is intrinsically linked to their unique four-membered ring structure. This strained ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursors in the bacterial cell wall. By acylating the active site of penicillin-binding proteins (PBPs), these antibiotics inhibit the cross-linking of the cell wall, ultimately leading to bacterial cell death.

Key structural features essential for the activity of beta-lactam antibiotics include:

The intact β-lactam ring: The strained four-membered cyclic amide is the cornerstone of their antibacterial action. uomus.edu.iq Any cleavage of this ring results in a loss of activity.

A free carboxyl group: This group is crucial for binding to the active site of PBPs.

The acylamino side chain: Modifications to this part of the molecule significantly impact the antibacterial spectrum and resistance to β-lactamases.

The bicyclic ring system: The fusion of the β-lactam ring to a second ring (thiazolidine in penicillins, dihydrothiazine in cephalosporins) influences the strain of the β-lactam ring and, consequently, its reactivity.

The introduction of specific chemical groups can modulate the properties of the antibiotic. For instance, the addition of a bulky group on the side chain can sterically hinder the approach of β-lactamase enzymes, which are a primary mechanism of bacterial resistance. biomedpharmajournal.org

Design Strategies for Modifying Amoxicillin (B794) and Its Derivatives for Enhanced Properties

Amoxicillin, a widely used semisynthetic penicillin, serves as a scaffold for the development of new derivatives with improved characteristics, such as a broader spectrum of activity, increased potency, and enhanced stability against β-lactamases.

The acylamino side chain of amoxicillin is a prime target for modification to alter its interaction with bacterial targets and resistance enzymes. The nature of the R-group in the acyl side chain plays a critical role in determining the antibiotic's spectrum of activity. For example, the presence of an amino group in ampicillin (B1664943) and amoxicillin enhances their activity against Gram-negative bacteria by facilitating their passage through porin channels in the outer membrane.

N-acylation of amoxicillin, creating derivatives like N-(Methyl But-2-enoyl) Amoxicillin, can significantly influence its biological profile. nih.gov While some N-acyl derivatives of amoxicillin have shown a reduction in antibacterial activity compared to the parent compound, they can still exhibit significant inhibitory concentrations against various bacterial strains. nih.gov The introduction of different acyl groups can alter the molecule's polarity, steric bulk, and hydrogen bonding capabilities, thereby affecting its binding affinity to PBPs and susceptibility to β-lactamase degradation.

Table 1: Impact of Side-Chain Modifications on Amoxicillin Activity

ModificationResulting CompoundEffect on Antibacterial ActivityReference
N-acylation with pyrrolecarboxylic acidsNew penicillin derivativesReduced activity compared to amoxicillin, but still effective against Gram-positive strains. nih.gov nih.gov
Esterification with ethanol (B145695) and isopropanolAmpicillin and Amoxicillin estersSignificant activity against a range of bacteria. biomedpharmajournal.org biomedpharmajournal.org
Introduction of a phenyldiazo groupAmx-1Designed to prevent anchoring in the enzymatic pocket of penicillinase. biomedpharmajournal.org biomedpharmajournal.org

Computational Approaches in SAR Elucidation for Acyl Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into the molecular interactions that govern biological activity and guiding the design of new compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, QSAR models can identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are critical for activity. nih.gov These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing synthetic efforts. nih.gov

For instance, a QSAR study on piperine (B192125) analogs as efflux pump inhibitors identified that the partial negative surface area and the area of the molecular shadow were significant descriptors for predicting activity. nih.gov Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully used to design new pyrimido-isoquinolin-quinone derivatives with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com These models provide 3D contour maps that visualize the regions around a molecule where certain properties are favorable or unfavorable for activity, offering a detailed roadmap for structural modifications. mdpi.com

Table 2: Key Parameters in a Sample 3D-QSAR Study

ParameterCoMFACoMSIA
q² (cross-validated r²)0.6600.596
r² (non-cross-validated r²)0.9380.895
Reference: mdpi.com mdpi.com

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational preferences and flexibility of molecules like this compound. Molecular docking predicts the preferred binding orientation of a ligand to a target protein, providing insights into the specific interactions that stabilize the complex. researchgate.netnih.gov For example, docking studies of amoxicillin with PBP1a have identified key amino acid residues involved in binding. nih.gov

MD simulations provide a dynamic view of the ligand-protein complex, revealing how the system behaves over time. researchgate.netnih.gov This allows for the assessment of the stability of the binding pose predicted by docking and can highlight the importance of molecular flexibility in the binding process. Such computational studies can help in understanding how modifications to the amoxicillin scaffold, such as the addition of the N-(Methyl But-2-enoyl) group, might alter its conformational landscape and, consequently, its interaction with target proteins. researchgate.netresearchgate.net

Hypothetical Molecular Interactions of Amoxicillin Analogs with Target Enzymes

In the exploration of Molecular Structure-Activity Relationships (SAR) within beta-lactam research, the design of novel analogs often involves modification of the acylamino side chain (R1) attached to the 6-beta position of the penam (B1241934) core. frontiersin.org This side chain is a critical determinant of the antibiotic's spectrum of activity, its affinity for Penicillin-Binding Proteins (PBPs), and its stability against bacterial beta-lactamase enzymes. frontiersin.orgnih.gov Amoxicillin, characterized by its D-(-)-α-amino-p-hydroxyphenylacetyl side chain, serves as a foundational scaffold for such modifications. researchgate.net

This section presents a theoretical analysis of the molecular interactions for a hypothetical amoxicillin analog, this compound. This analog is conceptualized by the acylation of the primary amine on amoxicillin's R1 side chain with a methyl but-2-enoyl group. The introduction of this substituent is predicted to significantly alter the physicochemical properties of the side chain, thereby modifying its interactions with the active sites of target enzymes.

Interaction with Penicillin-Binding Proteins (PBPs)

The bactericidal action of amoxicillin stems from its ability to inhibit PBPs, enzymes that catalyze the final steps of peptidoglycan synthesis, which is essential for the integrity of the bacterial cell wall. drugbank.commedium.com The antibiotic acts as a structural mimic of the D-Ala-D-Ala motif of the natural peptidoglycan substrate, allowing it to bind to the PBP active site. frontiersin.orgrcsb.org Here, a catalytic serine residue attacks the carbonyl carbon of the beta-lactam ring, forming a stable, covalent acyl-enzyme intermediate that inactivates the enzyme. rcsb.orgwikipedia.org

The R1 side chain of amoxicillin plays a crucial role in this process. The protonated amino group and the hydroxyl group of the phenyl ring form key hydrogen bonds and electrostatic interactions within the PBP active site, anchoring the molecule in a favorable orientation for acylation. medium.comrcsb.org

In the case of the hypothetical this compound, the free amino group is replaced by a significantly larger, more hydrophobic amide linkage. This modification would be expected to have several consequences:

Loss of Key Hydrogen Bonds: The primary amine of amoxicillin is critical for forming hydrogen bonds with amino acid residues such as serine and threonine in the PBP active site. medium.com Acylation of this group eliminates its ability to act as a hydrogen bond donor, disrupting this vital interaction.

Steric Hindrance: The introduction of the bulky methyl but-2-enoyl group could sterically clash with residues lining the active site cleft, preventing the analog from achieving the optimal conformation required for efficient acylation of the catalytic serine.

Altered Hydrophobicity: The addition of the new group increases the hydrophobicity of the side chain, which may lead to non-specific hydrophobic interactions but would disrupt the established, specific polar interactions that contribute to amoxicillin's high affinity.

Research on other N-acylated derivatives of ampicillin and amoxicillin has shown that such modifications can lead to a reduction in antibacterial activity. nih.gov For instance, N-acylation with pyrrolecarboxylic acids resulted in compounds with higher minimum inhibitory concentrations (MICs) compared to the parent antibiotics, suggesting weaker inhibition of the target PBPs. nih.gov This supports the hypothesis that blocking the free amine is generally detrimental to activity.

The following table provides a hypothetical comparison of the binding interactions between amoxicillin and this compound with the active site of a representative PBP, such as P. aeruginosa PBP3. rcsb.org

FeatureAmoxicillin (Known Interactions)This compound (Hypothetical)
Binding Energy (kcal/mol) ~ -8.0 medium.comPredicted to be less negative (e.g., -5.0 to -6.0), indicating weaker binding.
Covalent Bond Forms with catalytic Serine (e.g., Ser294). rcsb.orgMay form with catalytic Serine, but the rate is expected to be significantly lower due to poor positioning.
Hydrogen Bonds Carboxylate group with Ser485, Lys484; Amide carbonyl with Thr487; Amino group with various residues (e.g., Ser/Thr). rcsb.orgCarboxylate and amide carbonyl interactions may be retained. Crucial hydrogen bonds from the amino group are lost.
Steric Interactions Fits well within the active site cleft.The bulky methyl but-2-enoyl group is predicted to cause significant steric clashes with active site residues.
Overall Affinity HighPredicted to be significantly lower, leading to reduced inhibitory potency.

Interaction with Beta-Lactamase Enzymes

Bacterial resistance to beta-lactam antibiotics is most commonly mediated by the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring, inactivating the drug. wikipedia.orgnih.gov The structure of the R1 side chain can influence an antibiotic's susceptibility to these enzymes.

The modification in this compound could theoretically have a dual effect on its interaction with beta-lactamases:

Potential for Reduced Hydrolysis: In some cases, a bulkier side chain might hinder the antibiotic's ability to fit into the active site of a specific beta-lactamase, thereby offering a degree of protection from hydrolysis. This is a common strategy in the design of new beta-lactam antibiotics.

Potential for Unchanged or Increased Hydrolysis: Conversely, the altered conformation and electronic properties of the side chain might not impede binding, or could even position the beta-lactam ring more favorably for attack by the enzyme's catalytic machinery (either a serine or a zinc-coordinated water molecule).

Without experimental data, it is difficult to predict the net outcome. The interaction would be highly dependent on the specific class and variant of the beta-lactamase enzyme. However, given that the modification is predicted to reduce affinity for the target PBPs, any potential increase in beta-lactamase stability would have to be substantial to result in a therapeutically useful compound.

Below is a hypothetical comparison of the interaction of amoxicillin and its analog with a common Class A beta-lactamase.

FeatureAmoxicillin (Known Interactions)This compound (Hypothetical)
Substrate Recognition The R1 side chain is recognized by active site residues, influencing binding affinity.The modified side chain alters recognition, potentially increasing or decreasing binding affinity depending on the specific enzyme's topology.
Rate of Hydrolysis (kcat) Moderate to high for many common beta-lactamases.Unpredictable. Could be lower due to steric hindrance or higher if the new conformation is more favorable for hydrolysis.
Binding Affinity (Km) Variable depending on the enzyme.Predicted to be different from amoxicillin; may be higher or lower.
Overall Stability Susceptible to a wide range of beta-lactamases. nih.govPotentially more stable against some beta-lactamases but likely still susceptible to others. The overall clinical utility would be questionable due to reduced PBP affinity.

Future Research Directions and Methodological Advancements in N Methyl But 2 Enoyl Amoxicillin Research

Integration of Advanced Analytical Techniques for Real-time Monitoring of Synthesis and Degradation

The synthesis and degradation of N-(Methyl But-2-enoyl) Amoxicillin (B794) are critical processes that require precise monitoring to ensure product quality, stability, and efficacy. Future research should prioritize the integration of advanced analytical techniques for real-time analysis.

Currently, the degradation of amoxicillin itself is known to yield products such as amoxicilloic acid and amoxicillin diketopiperazine. nih.gov The stability of amoxicillin is pH-dependent, with degradation observed at both acidic and alkaline pH. nih.gov For a derivative like N-(Methyl But-2-enoyl) Amoxicillin, understanding its unique degradation profile is paramount.

Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for quantifying amoxicillin and its metabolites in various matrices. nih.gov Future studies should focus on developing and validating LC-MS/MS methods specifically for this compound. This would enable real-time monitoring of its concentration during synthesis, as well as tracking its degradation products under different stress conditions (e.g., pH, temperature, light exposure).

Furthermore, techniques like process analytical technology (PAT) , incorporating spectroscopic methods such as Near-Infrared (NIR) and Raman spectroscopy , could be implemented for in-line monitoring of the synthesis process. This would allow for immediate feedback and control of critical process parameters, leading to improved yield and purity of this compound. The structure of degradation products can be further elucidated using ion trap MS(n) and accurate mass determination by electrospray ionization time-of-flight mass spectrometry (ESI-TOF). nih.gov

Development of Novel Green Synthetic Strategies for Amoxicillin Derivatives

The pharmaceutical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The development of green synthetic strategies for amoxicillin derivatives is a crucial area of research.

Traditional chemical synthesis of semi-synthetic β-lactam antibiotics often involves processes that are not environmentally benign. sharif.edu Enzymatic synthesis, on the other hand, presents a greener alternative, often conducted in aqueous solutions under mild conditions. sharif.edu Penicillin G acylase (PGA) is a key enzyme that has been successfully used for the synthesis of amoxicillin. sharif.edunih.gov

Future research should focus on exploring the enzymatic synthesis of this compound. This would involve screening for novel enzymes or engineering existing ones, like PGA, to efficiently catalyze the acylation of the 6-aminopenicillanic acid (6-APA) core with a methyl but-2-enoyl side chain. The use of immobilized enzymes can further enhance the sustainability of the process by allowing for enzyme recycling. nih.govresearchgate.net

Moreover, the principles of green chemistry can be applied to the entire synthetic route. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. For instance, recent studies on amoxicillin removal have highlighted green-synthesized nanocomposites, a principle that can be adapted for synthetic purposes. researchgate.net

Advanced Theoretical Frameworks for Rational Design of Beta-Lactam Analogs with Tailored Interactions

Rational drug design, aided by advanced computational tools, can significantly accelerate the discovery and optimization of new antibiotic candidates. For this compound, theoretical frameworks can be employed to understand its interaction with bacterial targets and to design even more potent analogs.

The primary target of β-lactam antibiotics is the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. wikipedia.org Computational modeling, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of this compound with various PBPs. These simulations can provide insights into how the methyl but-2-enoyl side chain influences the binding and inhibitory activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be conducted on a series of related amoxicillin derivatives to build predictive models. These models can then be used to virtually screen new potential analogs with improved properties, such as enhanced activity against resistant strains or a broader spectrum of activity. The rational design of β-lactam-based biosensors also demonstrates the power of these theoretical approaches. lgcstandards.com

Exploration of this compound as a Scaffold for Diversified Chemical Libraries

A key strategy in modern drug discovery is the creation of diversified chemical libraries based on a common scaffold. This compound, with its core amoxicillin structure and a modifiable side chain, is an excellent candidate for such a scaffold.

By systematically modifying the N-(Methyl But-2-enoyl) side chain, a library of new amoxicillin derivatives can be generated. For example, variations in the alkyl groups, the position of the double bond, or the introduction of other functional groups could lead to compounds with altered pharmacological profiles. The synthesis of new penicillin derivatives by N-acylation of ampicillin (B1664943) and amoxicillin has already been shown to be a viable approach. nih.gov

The use of DNA-encoded chemical libraries (DECLs) is a powerful technology for exploring vast chemical spaces. nih.gov A future research direction would be to incorporate this compound or its key structural motifs into a DECL. This would allow for the rapid screening of millions of compounds against various biological targets, potentially identifying novel antibacterial agents or compounds with other therapeutic applications. The design of such libraries can be guided by the understanding that the geometry and rigidity of the central scaffold can significantly impact ligand affinity. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(Methyl But-2-enoyl) Amoxicillin, and how can reaction conditions be optimized?

  • Methodological Answer : Acylation reactions under controlled pH and temperature are critical. Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the β-lactam ring. Monitor reaction progress via TLC or HPLC, and optimize stoichiometry of the methyl but-2-enoyl chloride relative to the amoxicillin nucleus. Patents for analogous acylated β-lactams suggest inert atmospheres (N₂/Ar) improve yield by reducing oxidation .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry.
  • HPLC-UV with a C18 column (gradient elution) to assess purity and quantify degradation products.
  • Mass Spectrometry (HRMS) to verify molecular weight and fragmentation patterns. Cross-validate results against reference standards where available .

Q. How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include amoxicillin as a control to compare minimum inhibitory concentrations (MICs). Use agar diffusion to quantify zones of inhibition, ensuring standardized inoculum density and incubation conditions .

Advanced Research Questions

Q. How can contradictions in stability data for this compound under accelerated storage conditions be resolved?

  • Methodological Answer : Apply Accelerated Predictive Stability (APS) modeling to correlate degradation kinetics (e.g., hydrolysis of the β-lactam ring) with environmental factors (humidity, temperature). Use HPLC-UV to quantify degradation products (e.g., penicilloic acid derivatives) and fit data to first-order or Weibull models. Validate predictions with long-term real-time stability studies .

Q. What experimental design principles minimize systematic errors in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Randomization : Replicate syntheses in randomized batches to account for reagent variability.
  • Blinding : Use blinded analysts for spectroscopic interpretation to reduce bias.
  • Controls : Include internal standards (e.g., deuterated analogs) in NMR and LC-MS workflows.
  • Error Analysis : Quantify uncertainties via triplicate measurements and report confidence intervals .

Q. What environmental persistence mechanisms should be considered when assessing the ecological impact of this compound?

  • Methodological Answer : Conduct photocatalytic degradation studies using TiO₂ or Ag-Fe-ZnO nanocomposites under UV/visible light. Monitor degradation via LC-MS to identify intermediates (e.g., hydroxylated byproducts). Apply Response Surface Methodology (RSM) to model interactions between catalyst dosage, pH, and degradation efficiency .

Q. How can researchers address discrepancies in bioactivity data between this compound and its parent compound?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using molecular docking to compare binding affinities for penicillin-binding proteins (PBPs). Validate with time-kill assays to assess bactericidal vs. bacteriostatic effects. Use pharmacokinetic models (e.g., compartmental analysis) to correlate in vitro activity with predicted tissue distribution .

Methodological Notes

  • Synthesis : Prioritize anhydrous, low-temperature conditions to preserve β-lactam integrity .
  • Characterization : Combine orthogonal techniques (NMR, MS, HPLC) to resolve structural ambiguities .
  • Stability : APS and RSM are critical for predictive modeling of degradation pathways .
  • Bioactivity : Align assays with CLSI standards and include mechanistic studies (e.g., PBP binding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.